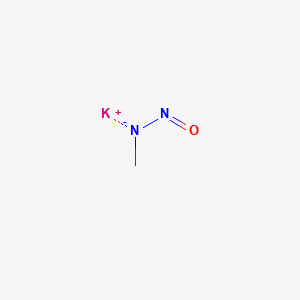

N-Nitrosomethanamine potassium salt

Description

N-Nitrosomethanamine potassium salt (CAS: 1154040-12-6) is a nitrosamine derivative characterized by a methanamine backbone substituted with a nitroso group (-N=O) and complexed with a potassium ion. It is structurally related to other nitrosamine impurities detected in pharmaceuticals, such as N-Nitrosodimethylamine (NDMA) and N-nitroso-sotalol, but differs in its alkyl substitution and counterion .

Properties

CAS No. |

87039-32-5 |

|---|---|

Molecular Formula |

CH3KN2O |

Molecular Weight |

98.146 g/mol |

IUPAC Name |

potassium;methyl(nitroso)azanide |

InChI |

InChI=1S/CH4N2O.K/c1-2-3-4;/h1H3,(H,2,4);/q;+1/p-1 |

InChI Key |

UTIZIVHEEXBLNZ-UHFFFAOYSA-M |

Canonical SMILES |

C[N-]N=O.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium methanediazotate can be synthesized through the reaction of N-methyl-N-nitrosourea with potassium propoxide under sub-ambient temperature conditions. This method involves the nitrosation of methylhydrazine in the presence of potassium ethoxide, resulting in the formation of the highly reactive potassium methanediazotate .

Industrial Production Methods

The high moisture sensitivity of potassium methanediazotate necessitates the use of anhydrous conditions and low temperatures during its preparation .

Chemical Reactions Analysis

Types of Reactions

Potassium methanediazotate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions involving potassium methanediazotate can yield various reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with potassium methanediazotate include oxidizing agents, reducing agents, and various nucleophiles. The reactions typically require controlled conditions, such as low temperatures and anhydrous environments, to prevent decomposition and ensure the desired reaction outcomes .

Major Products Formed

The major products formed from reactions involving potassium methanediazotate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Potassium methanediazotate has several scientific research applications, including:

Organic Synthesis: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

Biological Studies: Potassium methanediazotate is studied for its role in the metabolism of N-nitrosoureas, which are known to be potent carcinogens.

Industrial Applications:

Mechanism of Action

The mechanism of action of potassium methanediazotate involves its high reactivity and ability to participate in various chemical reactions. The compound can alkylate DNA, leading to the formation of DNA adducts that can result in mutations and carcinogenesis. The molecular targets and pathways involved in these processes are of significant interest in the study of cancer biology and the development of anticancer therapies .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below contrasts N-Nitrosomethanamine potassium salt with analogous nitrosamines:

Key Observations :

- Potassium counterion : The potassium salt form enhances solubility in polar solvents compared to neutral nitrosamines like NDMA .

- Carcinogenicity: Lower AI limits for this compound (18 ng/day vs. 1500 ng/day for bulkier analogs) suggest heightened genotoxicity due to its smaller molecular size and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.